N-cyclopentyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-cyclopentyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group. The acetamide side chain includes a cyclopentyl moiety, which may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-14-9-7-13(8-10-14)18-23-19(28-24-18)16-6-3-11-25(20(16)27)12-17(26)22-15-4-1-2-5-15/h3,6-11,15H,1-2,4-5,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSFFJYOZKSKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
- 4-Chlorophenyl Analog: describes 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide. This compound replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent and introduces methyl groups at the 4- and 6-positions of the pyridinone ring. Chlorine’s higher electronegativity and steric bulk compared to fluorine may enhance receptor binding but reduce metabolic stability due to slower enzymatic cleavage .
- Cyclohexyl vs. Cyclopentyl Side Chain: lists N-cyclohexyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (BG14870).
Heterocyclic Core Modifications
- Triazole-Based Analog: highlights N-{2-[4-cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide, which replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
Pharmacological and Physicochemical Properties
Binding Affinity and Antitubercular Activity
While direct data for the target compound is unavailable, reports that analogs with 1,2,4-oxadiazole cores and fluorophenyl groups demonstrate high binding affinity to Mtb targets. For example, 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide showed superior pharmacophoric properties, suggesting that the fluorophenyl-oxadiazole motif is critical for activity .
Solubility and Lipophilicity
- The cyclopentyl group in the target compound likely reduces aqueous solubility compared to smaller alkyl chains but balances lipophilicity for optimal bioavailability.
- Methyl substitutions on the pyridinone ring (as in ’s analog) may further decrease solubility but enhance crystallinity and stability .
Data Table: Key Comparative Properties
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